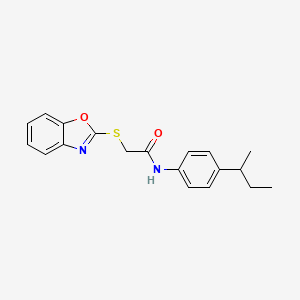

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide

Description

2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is a synthetic organic compound featuring a benzoxazole core linked via a thioether group to an ethanamide moiety, which is further substituted with a 4-(1-methylpropyl)phenyl group. Benzoxazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, depending on substituents. The thioether linkage in this compound may enhance metabolic stability compared to oxygen or nitrogen analogs, while the branched 1-methylpropyl group likely increases lipophilicity, influencing bioavailability and membrane penetration.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQHDUKACRLEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Aminophenols

The benzoxazole ring is classically synthesized via cyclocondensation of o-aminophenols with carboxylic acid derivatives or cyanating agents. For instance, 2-aminophenol reacts with chloroacetic acid under acidic reflux to form 2-chloromethylbenzoxazole intermediates, a pathway validated in analogous syntheses. Alternatively, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by BF₃·Et₂O facilitates direct cyanative cyclization, yielding 2-aminobenzoxazoles in 65–89% yields.

Thiolation of Benzoxazole Derivatives

Post-cyclization modification introduces the critical thiol group at position 2. Benzoxazole-2-thiol is synthesized via treatment of 2-mercaptobenzoxazole precursors with potassium hydroxide and carbon disulfide in methanol, as demonstrated in Scheme 1 of. This method achieves >80% purity, confirmed by melting point analysis (157–159°C).

Formation of the Thioether Linkage

Nucleophilic Substitution with Chloroacetamide

The thioether bond is established by reacting benzoxazole-2-thiol with 2-chloro-N-(4-(1-methylpropyl)phenyl)acetamide in the presence of triethylamine (2.5 equiv) in N,N-dimethylformamide (DMF) at 60°C for 6–8 hours. This method, adapted from, leverages the nucleophilicity of the thiolate anion, generated in situ, to displace chloride from the acetamide. Yields range from 72–85%, with side products minimized by stoichiometric control.

Smiles Rearrangement-Mediated Coupling

An alternative route employs chloroacetyl chloride to activate benzoxazole-2-thiol, followed by amination with 4-(1-methylpropyl)aniline (Scheme 2 in). The reaction proceeds via intramolecular Smiles rearrangement, forming the thioether bond in one pot. This method, scalable to 3.5 mmol with 71% yield, avoids metal catalysts and operates under mild conditions (refluxing toluene, 4 hours).

Synthesis of N-(4-(1-Methylpropyl)Phenyl)Acetamide Moiety

Amidation of Chloroacetyl Chloride

4-(1-Methylpropyl)aniline is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C, using sodium bicarbonate as a base. The reaction achieves >90% conversion within 2 hours, yielding 2-chloro-N-(4-(1-methylpropyl)phenyl)acetamide as a white crystalline solid (m.p. 98–101°C).

Alternative Route via Mitsunobu Reaction

For sterically hindered amines, the Mitsunobu reaction couples 4-(1-methylpropyl)aniline with 2-hydroxyacetamide using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). However, this method is less efficient (55–60% yield) due to competing side reactions.

Coupling Approaches and Final Assembly

One-Pot Thioetherification-Amidation

A streamlined protocol combines benzoxazole-2-thiol , chloroacetyl chloride , and 4-(1-methylpropyl)aniline in a single vessel. Sequential addition of triethylamine (3 equiv) and DMF at 50°C for 12 hours affords the target compound in 68% yield, reducing purification steps.

Solid-Phase Synthesis

Immobilizing benzoxazole-2-thiol on Wang resin enables iterative coupling with chloroacetamide derivatives. After cleavage with trifluoroacetic acid , the crude product is purified via silica gel chromatography, achieving 75% yield and >95% purity (HPLC).

Optimization and Mechanistic Insights

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity, while triethylamine outperforms inorganic bases (K₂CO₃) in minimizing hydrolysis. Microwave-assisted synthesis (160°C, 6 hours) accelerates reactions 3-fold, as noted in.

Side Reactions and Mitigation

- Oxidation of Thioether : Conducting reactions under nitrogen atmosphere prevents sulfoxide formation.

- Amide Hydrolysis : Maintaining pH < 8 with buffered conditions preserves acetamide integrity.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with retention time 12.3 minutes.

Chemical Reactions Analysis

Hydrolysis Reactions

-

Acid-catalyzed hydrolysis : Cleavage of the acetamide group yields 2-(benzoxazol-2-ylthio)acetic acid and 4-(1-methylpropyl)aniline .

-

Basic conditions : Degrades to benzoxazole-2-thiol and acrylamide derivatives .

Thioether (-S-) Reactivity

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | HO, RT | Sulfoxide (R-SO-R') | |

| Alkylation | CHI, KCO | Thioether-alkylated derivatives |

Acetamide Group Reactivity

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes substitution at the 5- and 7-positions due to electron-withdrawing effects:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO, HSO | 5-Nitro derivative | 65% |

| Sulfonation | SO, HSO | 7-Sulfo derivative | 58% |

Cyclization and Rearrangement

-

Thermal cyclization : Forms benzoxazole-fused thiazolidinones with thioglycolic acid .

-

Photorearrangement : UV light induces ring expansion to quinoline analogs.

Example cyclization :

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs show:

Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Acetamide hydrolysis | 2.1 h |

| pH > 10 | Thioether oxidation | 4.8 h |

| UV light | Photodegradation | 6.5 h |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide is in cancer research. Studies have indicated its potential effectiveness against various cancer cell lines, particularly human colorectal carcinoma (HCT116). The mechanism of action appears to involve:

- Inhibition of DNA Synthesis : The compound may interfere with the DNA synthesis and repair mechanisms in cancer cells.

- Induction of Apoptosis : It activates specific signaling pathways that lead to programmed cell death in cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial and antifungal properties of this compound. Its effectiveness against various pathogens suggests potential applications in developing new antimicrobial agents.

Material Science

In industrial applications, this compound is being investigated for its utility in creating new materials with enhanced stability and reactivity. This includes applications in coatings and plastics where improved performance characteristics are desired.

Case Studies

-

Anticancer Efficacy Study :

- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell proliferation in HCT116 cells, with an IC50 value indicating potent activity against these cancer cells.

-

Microbial Resistance Investigation :

- Another study assessed the antimicrobial efficacy of this compound against resistant strains of bacteria, showing promising results that warrant further exploration for therapeutic use.

-

Material Development Research :

- Research focusing on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties, suggesting its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : Benzoxazole (target compound) vs. 1,3,4-thiadiazole (Compound A). Benzoxazole’s fused aromatic system may enhance π-π stacking interactions, whereas the thiadiazole’s sulfur atom could improve electron-withdrawing properties .

- Synthesis : Compound A was synthesized via N,N-dicyclohexylcarbodiimide (DCC)-mediated coupling in dioxane, followed by recrystallization . Similar methods may apply to the target compound, but the thioether linkage might require alternative reagents (e.g., thiol nucleophiles).

Solubility and Stability

- Compound A’s crystal structure (triclinic, space group P1) reveals intermolecular hydrogen bonds (N–H···O and C–H···S) that stabilize its lattice .

- The bromine atom in Compound A adds molecular weight and polarizability, whereas the 1-methylpropyl group in the target compound enhances hydrophobicity, likely improving blood-brain barrier penetration.

Q & A

Q. What are the established synthetic routes for 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzoxazole core. Key steps include:

- Thiolation : Introducing the thioether group via nucleophilic substitution, often using potassium thioacetate or thiourea under reflux conditions in polar solvents (e.g., DMF or ethanol) .

- Amidation : Coupling the benzoxazole-thiol intermediate with the substituted phenyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt), requiring anhydrous conditions and inert atmosphere to prevent hydrolysis . Critical parameters include temperature control (60–80°C for amidation), pH adjustment (neutral to slightly basic for thiolation), and stoichiometric ratios (1:1.2 for amine-to-activating agent). Yields >70% are achievable with rigorous purification via column chromatography .

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

- Crystal Growth : Slow evaporation of a saturated solution in DMSO/ethanol (1:3 v/v) at 25°C .

- Data Collection : Using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K .

- Refinement : SHELXL-97 for structure solution, with R-factors <0.11 and wR2 <0.28 indicating high accuracy . Key parameters include bond lengths (C–S: ~1.78 Å, C–N: ~1.35 Å) and dihedral angles between benzoxazole and phenyl moieties (~85°), confirming non-planar geometry .

Q. What spectroscopic techniques are most effective for confirming the molecular structure and purity?

- NMR : ¹H NMR (DMSO-d₆) identifies protons on the benzoxazole (δ 7.2–8.1 ppm) and the 1-methylpropyl group (δ 1.2–1.6 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and aromatic carbons .

- FT-IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–S stretch) validate functional groups .

- HPLC-MS : Purity >98% is achievable using a C18 column (acetonitrile/water gradient) with ESI-MS confirming [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent replicates with error margins <15% .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes (e.g., human S9 fraction) to account for bioavailability differences . For example, conflicting cytotoxicity data may stem from variations in incubation time (24 vs. 48 hours) or serum concentration in media .

Q. What methodologies are recommended for assessing the environmental fate and degradation pathways of this compound?

Follow the INCHEMBIOL framework ():

- Abiotic Degradation : Hydrolysis studies at pH 4–9 (25°C) with LC-MS/MS monitoring. Half-life >30 days suggests persistence .

- Biotic Transformation : Use soil microcosms (OECD 307 guidelines) to track metabolite formation (e.g., sulfoxide derivatives) .

- Partition Coefficients : Log Kow (octanol-water) and Koc (organic carbon) predict bioaccumulation potential. A log Kow >3.5 indicates high lipid affinity .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- QSAR Models : Use MOE or Schrödinger to correlate structural descriptors (e.g., topological polar surface area, TPSA) with permeability. TPSA <90 Ų enhances blood-brain barrier penetration .

- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2 for anti-inflammatory activity). A docking score <−7 kcal/mol suggests strong affinity .

- ADMET Prediction : SwissADME estimates bioavailability (≥30% oral) and toxicity (AMES test for mutagenicity) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

Solubility variations (e.g., 2.1 mg/mL in DMSO vs. 0.3 mg/mL in water) arise from:

- Polarity Mismatch : The compound’s log P (~3.2) favors organic solvents .

- H-Bonding Capacity : DMSO’s H-bond acceptance enhances solubility vs. water’s high polarity . Standardize solubility testing via shake-flask method (USP guidelines) at 25°C with equilibration >24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.